N-(3-chloro-4-fluorophenyl)-2-(morpholin-4-yl)acetamide
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Overview
Description
N-(3-chloro-4-fluorophenyl)-2-(morpholin-4-yl)acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a morpholine ring, a chloro-fluoro substituted phenyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-2-(morpholin-4-yl)acetamide typically involves the following steps:
Formation of the Intermediate: The synthesis begins with the preparation of 3-chloro-4-fluoroaniline. This can be achieved through the nitration of 3-chloro-4-fluorobenzene followed by reduction of the nitro group to an amine.
Acylation Reaction: The intermediate 3-chloro-4-fluoroaniline is then subjected to acylation with chloroacetyl chloride to form N-(3-chloro-4-fluorophenyl)-2-chloroacetamide.
Substitution Reaction: Finally, the chloroacetamide is reacted with morpholine under basic conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-2-(morpholin-4-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidized derivatives with additional functional groups.
Reduction Products: Reduced forms with altered oxidation states.
Hydrolysis Products: Carboxylic acids and amines.
Scientific Research Applications
N-(3-chloro-4-fluorophenyl)-2-(morpholin-4-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its activity against certain biological targets.
Material Science: The compound can be used as a building block in the synthesis of advanced materials with specific properties.
Biological Studies: It is studied for its interactions with enzymes and receptors, providing insights into its mechanism of action.
Industrial Applications: The compound can be used in the development of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-(morpholin-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the morpholine ring and the chloro-fluoro substituted phenyl group allows the compound to bind to active sites, modulating the activity of the target. This can lead to various biological effects, depending on the nature of the target and the context of the interaction.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-4-fluorophenyl)-2-(piperidin-4-yl)acetamide: Similar structure with a piperidine ring instead of a morpholine ring.
N-(3-chloro-4-fluorophenyl)-2-(pyrrolidin-4-yl)acetamide: Similar structure with a pyrrolidine ring instead of a morpholine ring.
N-(3-chloro-4-fluorophenyl)-2-(azepan-4-yl)acetamide: Similar structure with an azepane ring instead of a morpholine ring.
Uniqueness
N-(3-chloro-4-fluorophenyl)-2-(morpholin-4-yl)acetamide is unique due to the presence of the morpholine ring, which imparts specific physicochemical properties and biological activity. The combination of the chloro-fluoro substituted phenyl group and the morpholine ring makes it distinct from other similar compounds, potentially leading to different interactions and effects.
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-morpholin-4-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClFN2O2/c13-10-7-9(1-2-11(10)14)15-12(17)8-16-3-5-18-6-4-16/h1-2,7H,3-6,8H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXSHVGOECJPWFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)NC2=CC(=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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